molecular formula C13H5Cl7O2S B15185237 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl CAS No. 153310-27-1

2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl

Cat. No.: B15185237
CAS No.: 153310-27-1
M. Wt: 473.4 g/mol
InChI Key: FMSIXFJPPLDDRH-UHFFFAOYSA-N
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Description

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is a polychlorinated biphenyl (PCB) derivative. It is characterized by the presence of seven chlorine atoms and a methylsulfonyl group attached to a biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia under elevated temperatures.

Major Products Formed

    Oxidation: Hydroxylated biphenyls.

    Reduction: Lower chlorinated biphenyls.

    Substitution: Biphenyls with various functional groups replacing chlorine atoms.

Scientific Research Applications

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs.

    Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its impact on human health.

    Industry: Utilized in the development of materials with specific chemical properties, such as flame retardants.

Mechanism of Action

The mechanism of action of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. The compound’s high affinity for lipid-rich tissues also contributes to its bioaccumulation and persistence in living organisms.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4’,5,5’,6-Hexachloro-3-methylsulfonylbiphenyl: Similar structure but with one less chlorine atom.

    2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the methylsulfonyl group.

    2,2’,3,4,5,6’-Hexachlorobiphenyl: Different chlorine substitution pattern.

Uniqueness

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl is unique due to its specific chlorine substitution pattern and the presence of a methylsulfonyl group. This combination of features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

153310-27-1

Molecular Formula

C13H5Cl7O2S

Molecular Weight

473.4 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,6-trichloro-5-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-6(15)10(17)8(12(7)19)4-2-5(14)11(18)13(20)9(4)16/h2-3H,1H3

InChI Key

FMSIXFJPPLDDRH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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